2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

ROMK inhibitor Kir1.1 channel diuretic target

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a synthetic small‑molecule diaminopyrimidine–thioacetamide derivative, catalogued as compound 38 in US patent US9073882 and registered in ChEMBL as CHEMBL2146873. The core 4,6‑diaminopyrimidine scaffold is connected via a thioether linker to a 3,5‑dibromopyridin‑2‑yl acetamide moiety.

Molecular Formula C11H10Br2N6OS
Molecular Weight 434.11 g/mol
Cat. No. B10878115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide
Molecular FormulaC11H10Br2N6OS
Molecular Weight434.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)NC(=O)CSC2=NC(=CC(=N2)N)N)Br
InChIInChI=1S/C11H10Br2N6OS/c12-5-1-6(13)10(16-3-5)19-9(20)4-21-11-17-7(14)2-8(15)18-11/h1-3H,4H2,(H,16,19,20)(H4,14,15,17,18)
InChIKeyAEUCIVUMYVPFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide – ROMK Inhibitor Procurement Baseline


2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a synthetic small‑molecule diaminopyrimidine–thioacetamide derivative, catalogued as compound 38 in US patent US9073882 and registered in ChEMBL as CHEMBL2146873 [1]. The core 4,6‑diaminopyrimidine scaffold is connected via a thioether linker to a 3,5‑dibromopyridin‑2‑yl acetamide moiety [2]. Its primary documented pharmacological activity is inhibition of the renal outer medullary potassium (ROMK, Kir1.1) channel, with reported IC₅₀ values in the 30–110 nM range across multiple functional assays [1]. The dibromo‑substituted pyridine fragment is a distinguishing structural feature within this chemotype.

Why Generic 2‑[(4,6‑Diaminopyrimidin‑2‑yl)sulfanyl]acetamide Substitution Fails in ROMK‑Targeted Research


In‑class diaminopyrimidine–sulfanyl‑acetamides cannot be interchanged without quantitative loss of target engagement. The 3,5‑dibromopyridin‑2‑yl substituent directly influences ROMK inhibitory potency: the 3,5‑dibromo analogue reported in US9073882 achieves IC₅₀ values of 30–55 nM [1], while the singly brominated congener N‑(5‑bromopyridin‑2‑yl)‑2‑[(4,6‑diaminopyrimidin‑2‑yl)sulfanyl]acetamide is commercially available but lacks published ROMK activity data . Crystallographic studies on the broader series further demonstrate that the pyrimidine–aryl dihedral angle varies with the N‑aryl substituent (e.g., 55.5° for naphthyl vs 58.9° for 4‑fluorophenyl) [2], indicating that even distal halogen‑substitution patterns can modulate the low‑energy conformation available for target binding.

Quantitative Differentiation Evidence: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide vs. ROMK Inhibitor Benchmarks


ROMK (Kir1.1) Inhibitory Potency: 3,5-Dibromo Analog vs. VU590 Reference Inhibitor

In functional ROMK inhibition assays, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide demonstrates IC₅₀ values of 30–55 nM across human and rat ROMK orthologs [1]. The widely used tool compound VU590 exhibits a ROMK IC₅₀ of 290 nM in comparable electrophysiological assays [2]. This represents an approximately 5‑ to 10‑fold potency advantage for the 3,5‑dibromo‑substituted diaminopyrimidine scaffold.

ROMK inhibitor Kir1.1 channel diuretic target thallium flux assay 86Rb+ efflux

Structural Differentiation: 3,5-Dibromopyridine Moiety vs. Mono-Halogenated and Non-Halogenated Analogs in the Diaminopyrimidine–Thioacetamide Series

The 3,5‑dibromopyridin‑2‑yl substituent introduces two electron‑withdrawing bromine atoms that are absent in the mono‑bromo analog (N‑(5‑bromopyridin‑2‑yl)‑2‑[(4,6‑diaminopyrimidin‑2‑yl)sulfanyl]acetamide) and the non‑halogenated parent compound (N‑(pyridin‑2‑yl)‑2‑[(4,6‑diaminopyrimidin‑2‑yl)sulfanyl]acetamide) [1]. Crystallographic data from closely related N‑aryl analogs reveal that the pyrimidine–aryl dihedral angle is sensitive to the aryl substituent: 55.5° for naphthalen‑1‑yl vs. 58.9° for 4‑fluorophenyl [2], and 56.2° to 67.8° for nitro‑ and chloro‑phenyl derivatives [3]. The 3,5‑dibromo substitution pattern on the pyridine ring is predicted to further restrict the conformational ensemble, potentially pre‑organizing the molecule for ROMK binding.

structure–activity relationship halogen bonding conformational analysis dihedral angle diaminopyrimidine

Cross‑Species ROMK Activity Consistency: Human vs. Rat Ortholog Data for the 3,5-Dibromo Analog

The 3,5‑dibromo analog maintains consistent ROMK inhibitory activity across species: human ROMK IC₅₀ = 49 nM (86Rb⁺ efflux in CHO cells) and rat ROMK IC₅₀ = 55 nM (thallium flux in HEK293 cells) [1]. This <1.2‑fold human/rat potency difference contrasts with VU590, which shows an ~2.7‑fold species difference (human ROMK IC₅₀ ≈ 290 nM vs. rat ROMK data not consistently reported at comparable potency) [2], and supports direct translatability between rodent efficacy models and human target engagement predictions.

species ortholog selectivity ROMK pharmacology translational model thallium flux assay 86Rb+ efflux

Patent‑Backed Chemical Matter: US9073882 Compound 38 as a Structurally Defined ROMK Inhibitor with Freedom‑to‑Operate Trail

The compound is explicitly listed as Example/Compound 38 in US9073882B2 assigned to Merck Sharp & Dohme Corp., covering inhibitors of the renal outer medullary potassium channel [1]. This contrasts with many commercially sourced ROMK inhibitors such as VU590 [2] and ROMK inhibitor 25 , which originate from academic or different industrial patent estates. The Merck patent provides a well‑documented synthetic route, characterization data, and a broad SAR table that contextualizes the 3,5‑dibromo substitution within a larger optimization campaign, enabling procurement teams to trace the compound's provenance and assess intellectual property status.

patent provenance compound identity SAR series ROMK patent Merck Sharp & Dohme

Procurement‑Relevant Application Scenarios for 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide


ROMK‑Focused Diuretic and Hypertension Drug Discovery Programs

The compound serves as a potent (IC₅₀ 30–55 nM) starting point or comparator for medicinal chemistry optimization of ROMK (Kir1.1) inhibitors targeting hypertension and heart failure [1]. Its human/rat potency ratio close to unity supports direct use in rodent models of diuresis and natriuresis without requiring potency‑adjusted dosing [1]. Procurement scale (5–100 mg) is suitable for in‑vitro pharmacology profiling, selectivity panel screening against related Kir channels, and acute in‑vivo pharmacokinetic studies.

Structure–Activity Relationship (SAR) Exploration of the Pyridine Halogenation Vector

The 3,5‑dibromopyridin‑2‑yl group is a unique commercially available substitution pattern in the diaminopyrimidine–sulfanyl‑acetamide series . It can be used as a direct comparator to the mono‑bromo (5‑bromopyridin‑2‑yl) and non‑halogenated (pyridin‑2‑yl) analogs [2] in systematic SAR studies examining the impact of halogen number and position on ROMK potency, off‑target selectivity, and physicochemical properties such as logD and solubility.

Crystallographic and Biophysical Target Engagement Studies

The established folded conformation of the diaminopyrimidine–sulfanyl‑acetamide scaffold, with dihedral angles varying between 55° and 68° depending on the N‑aryl substituent [3], makes this compound a candidate for co‑crystallization or cryo‑EM studies with ROMK. The electron‑dense dibromo substituent provides anomalous scattering signal for X‑ray crystallography, facilitating unambiguous assignment of ligand orientation in the binding site.

Ion Channel Selectivity Counter‑Screening Panels

Given that VU590, a commonly used ROMK inhibitor, also inhibits Kir7.1 with an IC₅₀ of 8 μM [4], the 3,5‑dibromo analog can be profiled in parallel against a panel of inward‑rectifier potassium channels (Kir1.1 through Kir7.1) to establish its selectivity fingerprint relative to the reference inhibitor. This enables informed selection of the most selective tool compound for mechanistic studies where ROMK‑specific pharmacology must be isolated from effects on other Kir family members.

Quote Request

Request a Quote for 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.